molecular formula C13H12N2O4S B12430042 TRPM8 antagonist 3

TRPM8 antagonist 3

Cat. No.: B12430042
M. Wt: 292.31 g/mol
InChI Key: BKUQCBLRBYEPFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TRPM8 antagonist 3 is a compound that inhibits the activity of the transient receptor potential melastatin subtype 8 (TRPM8) ion channel. TRPM8 is a non-selective cation channel activated by cold temperatures and cooling agents like menthol. It plays a significant role in sensory perception, particularly in detecting cold and pain. This compound has been studied for its potential therapeutic applications in various medical conditions, including pain management and cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TRPM8 antagonist 3 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to larger quantities. This requires optimization of reaction conditions, selection of suitable solvents, and efficient purification methods. Continuous flow chemistry and automated synthesis platforms are often employed to enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

TRPM8 antagonist 3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

TRPM8 antagonist 3 exerts its effects by binding to the TRPM8 ion channel and inhibiting its activity. This prevents the influx of calcium ions into cells, which is a key step in the activation of TRPM8. By blocking this pathway, the compound can reduce the sensation of cold and pain. Additionally, this compound can interfere with signaling pathways involved in cancer cell proliferation and metastasis, further highlighting its therapeutic potential .

Properties

Molecular Formula

C13H12N2O4S

Molecular Weight

292.31 g/mol

IUPAC Name

[4-hydroxy-2-(2-hydroxyphenyl)-1,3-thiazol-5-yl]-(1,2-oxazolidin-2-yl)methanone

InChI

InChI=1S/C13H12N2O4S/c16-9-5-2-1-4-8(9)12-14-11(17)10(20-12)13(18)15-6-3-7-19-15/h1-2,4-5,16-17H,3,6-7H2

InChI Key

BKUQCBLRBYEPFS-UHFFFAOYSA-N

Canonical SMILES

C1CN(OC1)C(=O)C2=C(N=C(S2)C3=CC=CC=C3O)O

Origin of Product

United States

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